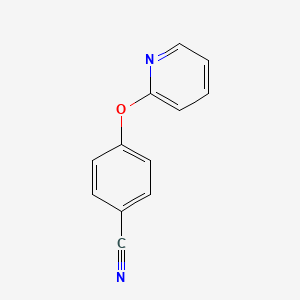

4-(Pyridin-2-yloxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAOOXNUVKQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594585 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270260-33-8 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyridin-2-yloxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Pyridin-2-yloxy)benzonitrile, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into prevalent synthetic methodologies, the underlying reaction mechanisms, and robust analytical techniques for structural verification and purity assessment. We will explore the nuances of Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann condensation as primary synthetic routes. Furthermore, a complete spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is detailed to serve as a definitive reference for compound validation.

Introduction: Significance and Applications

This compound (CAS No. 270260-33-8) is a diaryl ether that incorporates both a pyridine and a benzonitrile moiety.[1] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry. The benzonitrile group is a well-established bioisostere for phenyl rings or other functional groups, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions, which can enhance binding affinity to biological targets.[2] Similarly, the pyridine ring is a common feature in pharmaceuticals, often improving metabolic stability and aqueous solubility. The ether linkage provides a flexible yet stable connection between these two critical pharmacophores. This guide focuses on elucidating the most effective strategies for its synthesis and providing a benchmark for its analytical characterization.

Synthetic Strategies and Mechanistic Insights

The formation of the diaryl ether bond in this compound is typically achieved via two powerful and reliable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct and common method for synthesizing this class of compounds. It involves the displacement of a suitable leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile.[3]

There are two logical disconnections for the target molecule via an SNAr pathway:

-

Path A: Reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with the phenoxide of 4-hydroxybenzonitrile (4-cyanophenol).

-

Path B: Reaction of 2-hydroxypyridine with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile).

Causality and Mechanistic Rationale:

Path A is generally preferred. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the C-2 (ortho) and C-4 (para) positions, making them highly susceptible to nucleophilic attack.[4][5] The reaction proceeds via a two-step addition-elimination mechanism. First, the 4-cyanophenoxide nucleophile attacks the C-2 position of the 2-halopyridine, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized by delocalization onto the electronegative pyridine nitrogen.[3][4] In the second, rapid step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

The presence of a strong base (e.g., K₂CO₃, NaH, Cs₂CO₃) is crucial to deprotonate the 4-hydroxybenzonitrile, generating the more potent phenoxide nucleophile required to initiate the attack.

Alternative Route: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction used to form C-O, C-N, and C-S bonds.[6] For the synthesis of this compound, this would typically involve the coupling of 2-halopyridine with 4-hydroxybenzonitrile.

Causality and Mechanistic Rationale:

While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand (e.g., phenanthroline, diamines) and a base in a polar aprotic solvent.[7][8] The catalytic cycle is generally believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2-halopyridine to form a Cu(III) intermediate. The final C-O bond is formed through reductive elimination, which regenerates the active Cu(I) catalyst.[7][9] The Ullmann route is particularly useful when the SNAr reaction is sluggish or when starting materials are more amenable to this method.

Detailed Experimental Protocol (SNAr Method)

This protocol is a representative procedure for the synthesis of this compound via the SNAr pathway. It is designed to be a self-validating system, where successful execution followed by the characterization outlined in Section 4 will confirm the product's identity.

Reagents and Materials:

-

4-Hydroxybenzonitrile (4-cyanophenol)

-

2-Chloropyridine

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), 2-chloropyridine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzonitrile) is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data represents the expected spectroscopic profile.

Quantitative Data Summary

The following table summarizes the key analytical data expected for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol |

| Monoisotopic Mass | 196.0637 Da |

| Appearance | Off-white to pale yellow solid |

| Mass Spec (ESI+) | m/z = 197.0710 ([M+H]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural elucidation. The aromatic region will display distinct signals for both the pyridine and benzonitrile rings.

-

δ 8.20-8.15 (m, 1H): Pyridine H6 (doublet of doublets, adjacent to N and O).

-

δ 7.80-7.70 (m, 3H): Pyridine H4 (triplet of doublets) and Benzonitrile H3/H5 (doublet).

-

δ 7.25-7.15 (m, 3H): Pyridine H5 (doublet of doublets) and Benzonitrile H2/H6 (doublet).

-

δ 7.05-7.00 (m, 1H): Pyridine H3 (doublet of doublets).

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon environments.

-

δ ~163: C2-Pyridine (attached to oxygen).

-

δ ~155: C1-Benzene (attached to oxygen).

-

δ ~148: C6-Pyridine.

-

δ ~140: C4-Pyridine.

-

δ ~134: C3/C5-Benzene.

-

δ ~122: C2/C6-Benzene.

-

δ ~119: C5-Pyridine.

-

δ ~118: Cyano group (-C≡N).

-

δ ~112: C3-Pyridine.

-

δ ~108: C4-Benzene (ipso-carbon to nitrile).

-

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

-

~2230-2220 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[12][13]

-

~1600-1450 cm⁻¹: Multiple sharp absorptions corresponding to aromatic C=C and C=N stretching vibrations.

-

~1250-1200 cm⁻¹: Strong absorption from the asymmetric C-O-C (aryl ether) stretch.

-

~1100-1000 cm⁻¹: Absorption from the symmetric C-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 197.0710, consistent with the molecular formula C₁₂H₈N₂O.

Safety Considerations

Standard laboratory safety protocols should be followed. 2-Chloropyridine is toxic and an irritant. DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide has detailed the primary synthetic routes and comprehensive characterization of this compound. The Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyridine and 4-hydroxybenzonitrile stands out as a highly efficient and reliable method for its preparation. The provided experimental protocol and the benchmark spectroscopic data serve as a robust framework for researchers to synthesize, purify, and validate this important chemical intermediate, facilitating its application in pharmaceutical and materials science research.

References

-

Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

-

Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4184629, 4-(Pyridin-4-yl)benzonitrile. [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

-

Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). PDF: 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5008964, 4-(Pyridin-2-ylthio)benzonitrile. [Link]

-

Ghaffari, S., et al. (2021). A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wang, Y.-Y., et al. (2008). 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Google Patents. (2002).

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubChemLite. 4-(pyridin-3-yloxy)benzonitrile (C12H8N2O). [Link]

-

Solodyankina, O. V., et al. (2025). Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Kumar, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Request PDF. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]

-

Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. [Link]

Sources

- 1. This compound - CAS:270260-33-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. iris.unito.it [iris.unito.it]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of "4-(Pyridin-2-yloxy)benzonitrile"

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct chemical moieties to create novel molecular architectures with tailored properties is a paramount endeavor. 4-(Pyridin-2-yloxy)benzonitrile emerges as a compound of significant interest, embodying the fusion of a pyridine ring, a cyano-functionalized benzene ring, and an ether linkage. This unique arrangement bestows upon the molecule a specific electronic and steric profile, making it a valuable building block and a subject of investigation for its potential biological activities and material applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data and contextualized with insights from related chemical structures. It is designed to be a critical resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Core Properties

This compound is an aromatic ether that incorporates a pyridinyl and a benzonitrile moiety. The ether linkage connects the 2-position of the pyridine ring to the 4-position of the benzonitrile ring.

Molecular Formula: C₁₂H₈N₂O[1][2]

Molecular Weight: 196.21 g/mol [1]

Appearance: While specific experimental data is limited, it is generally supplied as a white to off-white crystalline powder.[3]

The structural amalgamation of a pyridine, known for its hydrogen bonding capabilities and its role in numerous bioactive molecules, with a benzonitrile group, a versatile synthetic handle and a moiety present in various pharmaceuticals, suggests a rich chemical landscape for exploration.

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides estimated values based on the properties of its constituent parts and related molecules.

| Property | Value | Source/Basis |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. | Based on the aromatic and ether functionalities. |

| Appearance | White crystalline powder | [3] |

| Storage | Sealed, dry, away from light.[3] Room temperature storage is also suggested.[2] | Vendor recommendations. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzonitrile and pyridine rings.

-

Benzonitrile Protons: The protons on the benzonitrile ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the cyano group will be downfield from the protons ortho to the ether linkage due to the electron-withdrawing nature of the nitrile.

-

Pyridine Protons: The protons on the pyridine ring will also resonate in the aromatic region, with the proton at the 6-position being the most downfield. The coupling patterns will be characteristic of a 2-substituted pyridine.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

-

Benzonitrile Carbons: The carbon of the nitrile group (C≡N) will appear significantly downfield (around δ 118-120 ppm). The quaternary carbon attached to the ether oxygen will also be downfield.

-

Pyridine Carbons: The carbons of the pyridine ring will have characteristic shifts, with the carbon at the 2-position (attached to the ether oxygen) being the most downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

-

C-O-C Stretch: Aryl-alkyl ether C-O stretching vibrations typically appear as two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic rings.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 196. Fragmentation patterns would likely involve cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy and cyanophenyl moieties.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SₙAr) reaction. A common strategy would involve the reaction of 4-hydroxybenzonitrile with 2-chloropyridine or 2-fluoropyridine in the presence of a base.

Illustrative Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for a period to allow for the formation of the phenoxide salt.

-

Add 2-chloropyridine or 2-fluoropyridine (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Applications and Areas of Research

This compound serves as a key intermediate in several areas of chemical research and development.

-

Pharmaceutical Development: This molecule is a building block in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents. The pyridine and benzonitrile moieties are common pharmacophores, and their combination in this scaffold allows for the exploration of new chemical space in drug discovery.

-

Agrochemicals: It is used in the formulation of agrochemicals, where its structure may contribute to improved efficacy and selectivity of crop protection products.

-

Materials Science: The unique electronic properties of this compound make it a candidate for the development of advanced materials, such as polymers and coatings, where it may enhance properties like thermal stability and durability.

Safety and Handling

As specific safety data for this compound is not widely available, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a molecule of considerable interest at the intersection of medicinal chemistry, agrochemistry, and materials science. While a comprehensive experimental characterization is not yet fully available in the public domain, its structural features suggest a rich and versatile chemistry. This guide has provided a foundational understanding of its properties, potential synthetic routes, and applications, intended to serve as a valuable starting point for researchers and professionals working with this intriguing compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its full potential.

References

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P

-

4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - MDPI. (URL: [Link])

-

COMPOUNDS - European Patent Office - EP 3810602 B1. (URL: [Link])

-

This compound , 97% CAS NO.68283-19-2 - LookChem. (URL: [Link])

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])

- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)

-

A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate. (URL: [Link])

-

(PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate. (URL: [Link])

-

United States Patent Office - Googleapis.com. (URL: [Link])

-

A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC - NIH. (URL: [Link])

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH. (URL: [Link])

- US20060229450A1 - Process for the preparation of azoxystrobin and analogues thereof - Google P

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P

- US8658675B2 - Pyridin-4-yl derivatives - Google P

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate. (URL: [Link])

- CN101602719B - Synthesis method of 4-cyanopyridine - Google P

Sources

An In-Depth Technical Guide to 4-(Pyridin-2-yloxy)benzonitrile (CAS No. 270260-33-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yloxy)benzonitrile, a key heterocyclic building block in modern medicinal chemistry. Drawing from established synthetic protocols and spectroscopic principles, this document serves as a practical resource for researchers engaged in the design and synthesis of novel molecular entities. We will delve into its physicochemical properties, detailed spectral analysis, a robust synthesis protocol with mechanistic insights, and its emerging applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of the Pyridyl Ether Linkage

This compound is a diaryl ether distinguished by the linkage of a pyridine ring to a benzonitrile moiety. This structural motif is of significant interest in pharmaceutical development. The pyridine ring, a common scaffold in medicinal chemistry, can engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The benzonitrile group, a bioisosteric replacement for other functional groups, can modulate the electronic properties and metabolic stability of a molecule.[3] The ether linkage provides a degree of conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for binding to target proteins.

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly those being investigated as kinase inhibitors and other therapeutic agents.[4] Its strategic importance lies in its ability to introduce the pyridyl-oxy-phenyl substructure, a pharmacophore present in a variety of biologically active compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 270260-33-8 | [5] |

| Molecular Formula | C₁₂H₈N₂O | [6] |

| Molecular Weight | 196.21 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N | [6] |

| Boiling Point | 165.9 °C (Predicted) | [8] |

| Storage | Sealed in a dry, room temperature environment. | [9] |

| Appearance | White crystalline powder (for analogous compounds) | [10] |

Synthesis and Mechanistic Pathway

The most logical and widely applicable method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

Causality of Experimental Design

The chosen synthetic strategy involves the reaction of a nucleophile, the anion of 2-hydroxypyridine, with an electrophilic aromatic ring, 4-fluorobenzonitrile. The rationale for this selection is as follows:

-

Activation of the Electrophile: The fluorine atom on 4-fluorobenzonitrile is a good leaving group for SNAr reactions. More importantly, the strongly electron-withdrawing nitrile group (-CN) in the para position activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6][11]

-

Generation of the Nucleophile: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Deprotonation with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates the pyridin-2-olate anion. This anion is a potent nucleophile, with the negative charge localized on the oxygen atom, making it ideal for attacking the electron-deficient carbon of the 4-fluorobenzonitrile.

-

Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is optimal for this reaction. These solvents can solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion more reactive. They also possess high boiling points, allowing the reaction to be heated to drive it to completion.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials:

-

2-Hydroxypyridine

-

4-Fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of 2-hydroxypyridine.

-

Add 4-fluorobenzonitrile (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthetic Workflow

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the eight aromatic protons. The protons on the benzonitrile ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridine ring will exhibit more complex splitting patterns due to their positions relative to the nitrogen atom and the ether linkage. The proton ortho to the nitrogen will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms. The carbon of the nitrile group (-C≡N) will appear in the characteristic region for nitriles (around 118-120 ppm). The carbon attached to the nitrile group will be found at a lower field. The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the ether linkage.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum will confirm the presence of the main functional groups:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

-

C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ corresponding to the aryl ether linkage.

-

Aromatic C=C and C=N Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for C₁₂H₈N₂O would be observed at an m/z of 196.06. Fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy and cyanophenyl moieties.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up a wide range of synthetic possibilities for further functionalization.

Its primary application is as a building block in the synthesis of targeted therapeutics. The diaryl ether motif is a common feature in many kinase inhibitors, where it can span the ATP binding site and interact with key residues. The use of this compound as a starting material in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors highlights its relevance in contemporary drug discovery programs.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in the development of novel chemical entities with potential therapeutic applications. This guide provides a solid foundation for researchers to incorporate this important intermediate into their synthetic strategies.

References

-

COMPOUNDS - European Patent Office - EP 3810602 B1 - Googleapis.com.

-

Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. EP2566859B1.

-

This compound , 97% CAS NO.68283-19-2. LookChem.

-

4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - MDPI.

-

This compound | 270260-33-8 - Sigma-Aldrich.

-

This compound [270260-33-8] | Chemsigma.

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.

-

The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

-

This compound - CAS:270260-33-8 - Sunway Pharm Ltd.

-

This compound | 270260-33-8 - J&K Scientific.

-

A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate.

-

Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications.

-

Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.

-

Direct conversion of lignin to functionalized diaryl ethers via oxidative cross-coupling - PMC.

-

CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents.

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka.

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - NIH.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

-

US20070112202A1 - Letrozole production process - Google Patents.

-

58835-79-3|4-(Pyridin-3-yloxy)benzonitrile|BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Diaryl ether | C21H21Cl3O6 | CID 118723025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

Whitepaper: The Nitrile Moiety in Modern Pharmaceuticals: A Mechanistic Deep Dive

Abstract

The nitrile group, once a niche functionality, has become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties—linearity, a strong dipole moment, and metabolic resilience—have propelled its inclusion in over 60 FDA-approved small molecule drugs.[1] This guide provides an in-depth exploration of the multifaceted mechanisms of action conferred by the nitrile moiety. We will move beyond simple classification to dissect the causality behind its roles as a covalent warhead, a key mediator of non-covalent binding, a bioisosteric replacement, and a modulator of pharmacokinetic profiles. This document is intended for drug development professionals, offering field-proven insights and detailed experimental frameworks to empower the rational design and characterization of next-generation nitrile-containing therapeutics.

The Strategic Value of the Nitrile Group in Drug Design

The nitrile, or cyano, group consists of an sp-hybridized carbon triply bonded to a nitrogen atom, resulting in a linear and sterically compact functional group.[1][2] This simple structure belies a complex and highly valuable set of physicochemical properties that can be strategically leveraged in drug design:

-

Electrophilicity: The carbon atom of the nitrile is electrophilic, enabling it to react with biological nucleophiles, a feature that is central to its function in covalent inhibitors.[1][2]

-

Polarity and Hydrogen Bonding: The nitrogen atom's lone pair of electrons and the overall strong dipole moment allow the nitrile group to act as a potent hydrogen bond acceptor, engaging with protein backbone amides, amino acid side chains (e.g., Arginine, Serine), or bridging water molecules.[1][3][4][5][6]

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic transformation, often passing through the body unchanged.[4] This stability can be exploited to block metabolically labile sites on a drug scaffold, thereby improving its pharmacokinetic profile.[7]

-

Bioisosterism: It is frequently employed as a bioisostere for carbonyls, hydroxyl groups, and halogens, allowing for the fine-tuning of a molecule's properties while preserving or enhancing biological activity.[3][4][5][8]

These characteristics have led to the approval of at least one nitrile-containing drug each year between 2010 and 2020, targeting a vast range of diseases from cancer and diabetes to viral infections.[3]

| Role of Nitrile Group | Mechanism | Representative Drug(s) | Therapeutic Area |

| Reversible Covalent Inhibitor | Nucleophilic attack by Ser/Cys residue | Vildagliptin, Saxagliptin[3][9], Nirmatrelvir[1][9] | Type 2 Diabetes, COVID-19 |

| Non-Covalent Binding | H-bonding, dipole & π-π interactions | Letrozole, Anastrozole[3][4] | Breast Cancer |

| Metabolic Blocker | Increases metabolic stability | Tofacitinib | Rheumatoid Arthritis |

| Bioisostere | Mimics carbonyl, hydroxyl, halogen | Febuxostat[4] | Gout |

Core Mechanisms of Action

The nitrile group's versatility stems from its ability to engage with biological targets through fundamentally different modes of interaction. Understanding these mechanisms is critical for its successful application.

The Nitrile as a Covalent "Warhead"

A growing and highly successful strategy in drug design involves the use of the nitrile group as an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (typically cysteine or serine) in the target's active site.[1][10][11] This approach can yield inhibitors with high potency and prolonged duration of action.[1][9]

Mechanism of Reversible Covalent Inhibition: The interaction is most often a reversible covalent modification. The nucleophilic thiol (from Cysteine) or hydroxyl (from Serine) attacks the electrophilic nitrile carbon. This forms a transient thioimidate or imidate adduct, respectively.[2][12] The reversibility of this bond is a key advantage, as it can reduce the potential for off-target effects associated with permanent, irreversible inhibitors.[9]

The reactivity of the nitrile warhead can be precisely tuned by altering its electronic environment. Attaching electron-withdrawing groups adjacent to the nitrile enhances its electrophilicity and reactivity.[1]

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Vildagliptin and Saxagliptin are oral antidiabetic drugs that function as reversible covalent inhibitors of DPP-4, a serine protease.[1][9] The nitrile group in these drugs is essential for their mechanism, forming a covalent imidate adduct with the catalytic Ser630 residue in the DPP-4 active site.[3] This covalent but reversible interaction leads to potent and durable inhibition of the enzyme, enhancing incretin hormone levels.

Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitor Nirmatrelvir (a component of Paxlovid) is a critical antiviral for treating COVID-19. It targets the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication. The drug's nitrile warhead forms a reversible covalent thioimidate adduct with the catalytic Cys145 residue, effectively halting viral polyprotein processing.[1][2]

The Nitrile in Non-Covalent Interactions

In many pharmaceuticals, the nitrile group is not a reactive warhead but a critical pharmacophore that anchors the drug in the binding pocket through non-covalent forces.

-

Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor. In the xanthine oxidase inhibitor Febuxostat, X-ray crystallography reveals the nitrile group forms a hydrogen bond with a bound water molecule and an arginine residue, positioning the drug in the channel leading to the active site.[4]

-

Dipole and Polar Interactions: The strong dipole of the C≡N bond facilitates powerful interactions. In calcium channel blockers like Verapamil, molecular modeling suggests the nitrile nitrogen engages in a strong dipole interaction with the enzyme-bound calcium ion.[3][4]

-

π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the ring system, enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the target protein.[3]

Case Study: Aromatase Inhibitors Letrozole and Anastrozole are non-steroidal inhibitors of aromatase (a cytochrome P450 enzyme), a key treatment for hormone-responsive breast cancer.[3][4][13] Their mechanism is non-covalent. Molecular docking studies indicate that the nitrile group acts as a key binding element, participating in hydrogen bonding and π-π interactions within the aromatase active site.[3] Here, the nitrile is not a reactive warhead but a crucial element for achieving high binding affinity and selectivity.[3][14][15]

Metabolic Fate and Safety Considerations

The nitrile group is generally considered metabolically stable, which is a significant advantage in drug design.[1][4] However, its biotransformation, while often minor, must be characterized.

-

Hydrolysis: In some cases, the nitrile can be hydrolyzed to a carboxylic acid or an amide. The hydrolysis of Vildagliptin's nitrile is its main metabolic pathway, likely proceeding from the covalent imidate adduct formed in the DPP-4 active site.[4] In other instances, cytochrome P450 enzymes, particularly CYP3A4, can mediate the oxidative conversion of a nitrile to an amide.[16]

-

Cyanide Release: A primary safety concern is the potential for metabolic release of cyanide. This is generally not observed for aryl nitriles or nitriles on fully substituted carbons.[4] However, alkylnitriles with an adjacent proton can be oxidized by P450 enzymes to form a cyanohydrin, which can then decompose to release cyanide.[4][17] Therefore, early toxicological assessment is critical for such structures.

Experimental Protocols for Mechanistic Elucidation

A self-validating system of protocols is essential to accurately define the mechanism of a nitrile-containing pharmaceutical. The following workflows represent a logical, field-proven approach.

Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Detection

Objective: To directly detect the formation of a covalent adduct between the nitrile drug and its target protein. This provides definitive evidence of a covalent mechanism.

Methodology:

-

Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the nitrile compound (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C. Include a vehicle control (e.g., DMSO) and a denatured protein control.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 60, 240 minutes). From a causality perspective, observing a time-dependent increase in the modified protein mass is a strong indicator of covalent binding.

-

Quenching: Stop the reaction by adding 0.1% formic acid. This step is critical to prevent further reaction during sample processing.

-

Desalting: Immediately desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts that interfere with MS analysis.

-

Mass Spectrometry Analysis: Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The protein is typically eluted over a short C4 column with an acetonitrile/water gradient.

-

Data Deconvolution: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the intact protein.

-

Interpretation: Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase corresponding to the molecular weight of the nitrile compound confirms the formation of a 1:1 covalent adduct.[18]

Protocol: Enzyme Inhibition Kinetic Assays

Objective: To determine the potency and mechanism of inhibition (e.g., reversible non-covalent, reversible covalent, or irreversible).

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the nitrile inhibitor. Prepare the enzyme and its corresponding fluorogenic or chromogenic substrate in assay buffer.

-

IC50 Determination: To determine initial potency, measure enzyme activity across a range of inhibitor concentrations without pre-incubation.

-

Mechanism-Based Inhibition Assessment: To test for time-dependent inhibition (a hallmark of covalent binding), pre-incubate the enzyme and inhibitor for various time periods (0 to 60 min) before adding the substrate to initiate the reaction.

-

Data Analysis:

-

Non-covalent: If inhibition is not time-dependent, fit the data to the Morrison equation to determine the inhibition constant (Ki).

-

Covalent: If inhibition is time-dependent, plot the observed rate constant (k_obs) against the inhibitor concentration. For an irreversible inhibitor, this will yield the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).[19] For a reversible covalent inhibitor, a "jump-dilution" assay can be performed to measure the adduct dissociation rate (k_off).[18]

-

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic fate of the nitrile group using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Methodology:

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; 0.5 mg/mL), the nitrile compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. The causality here is that P450-mediated oxidation requires NADPH as a cofactor.[16][20] A control incubation without NADPH is mandatory to check for non-P450-mediated degradation.

-

Time Course: Incubate at 37°C. Remove aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a triple quadrupole or high-resolution LC-MS/MS system.

-

Parent Drug Disappearance: Monitor the decrease in the parent drug's peak area over time to calculate its half-life (t½) and intrinsic clearance.

-

Metabolite Identification: Use precursor ion scanning, neutral loss scanning, or high-resolution mass analysis to identify potential metabolites, such as the corresponding amide or carboxylic acid, or products of ring hydroxylation.[20][21]

-

Conclusion

The nitrile group is a powerful and versatile tool in the armamentarium of the medicinal chemist. Its ability to act as a reversible covalent warhead, a key non-covalent binding element, and a modulator of pharmacokinetics has secured its place in numerous blockbuster drugs. A thorough and mechanistically-grounded understanding, supported by a robust suite of biochemical and analytical techniques, is paramount for harnessing its full potential. By applying the principles and protocols outlined in this guide, drug discovery professionals can more effectively leverage the unique properties of the nitrile moiety to design safer, more efficacious medicines for a wide range of human diseases.

References

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

-

da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1050. [Link]

-

da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

-

da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. ResearchGate. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Scientific Research "Demokritos". [Link]

-

Fleming, F. F., Yao, L., Sun, Z., & Shook, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

-

Singh, R., et al. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sbardella, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2541. [Link]

-

He, H., et al. (2004). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Drug Metabolism and Disposition, 32(9), 933-937. [Link]

-

Wang, Y., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2735-2750. [Link]

-

Wang, Y., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Science. [Link]

-

Unknown Author. (2021). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Goda, Y., et al. (1993). In Vitro Metabolism of Aromatic Nitriles. Drug Metabolism and Disposition, 21(5), 842-847. [Link]

-

DeMaster, E. G., & Nagasawa, H. T. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. [Link]

-

Veselá, A. B., et al. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]

-

Harvey, J. N., & Harki, D. A. (2016). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Physical Chemistry Chemical Physics, 18(14), 9576-9585. [Link]

-

Wang, Y., et al. (2018). Various interactions between nitrile groups and proteins. ResearchGate. [Link]

-

Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Lonsdale, R., & Bueren-Calabuig, J. A. (2017). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. ChemMedChem, 12(10), 741-749. [Link]

-

Unknown Author. (n.d.). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

-

Schiebel, J., et al. (2016). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2016(4), M912. [Link]

-

Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. CNR-IRIS. [Link]

-

Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. PubMed. [Link]

-

Unknown Author. (2021). Examples of drugs and other chemicals containing the nitrile functional group. ResearchGate. [Link]

-

Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany, 60(4), 1053–1061. [Link]

-

Pirolli, A., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 57(1), 237–245. [Link]

-

Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

-

Willemsen, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4296. [Link]

-

Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 57(12), 5375–5384. [Link]

-

Unknown Author. (n.d.). Cytochromes P450. University of Kansas. [Link]

-

Bernardes, G. J. L., et al. (2018). The Nitrile Bis-Thiol Bioconjugation Reaction. Angewandte Chemie International Edition, 57(1), 227–231. [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. iris.cnr.it [iris.cnr.it]

- 15. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzonitrile: Synthesis, Structural Analogues, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yloxy)benzonitrile, a diaryl ether scaffold of significant interest in medicinal chemistry. We will delve into its synthetic methodologies, explore the landscape of its structural analogues and derivatives, and critically analyze the structure-activity relationships (SAR) that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and strategic considerations for leveraging this scaffold in the design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Introduction: The Diaryl Ether Motif as a Privileged Scaffold

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active molecules. Its conformational flexibility, metabolic stability, and ability to position aromatic systems for optimal interaction with biological targets have established it as a privileged scaffold in drug discovery. Within this class, this compound emerges as a particularly compelling core structure. It combines the hydrogen bond accepting capability of the pyridine nitrogen with the versatile chemistry of the benzonitrile group, which itself can act as a hydrogen bond acceptor or a precursor for other functional groups.[1] This unique combination of features makes it a valuable starting point for the development of targeted therapies. This guide will provide a detailed exploration of this scaffold, from its synthesis to its potential therapeutic applications.

Synthetic Strategies for this compound and Its Derivatives

The construction of the diaryl ether bond in this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, with the Williamson ether synthesis being a prominent and versatile method.[2] The strategic choice of starting materials and reaction conditions is critical for achieving high yields and purity.

Williamson Ether Synthesis: A Reliable Approach

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a suitable alkyl or aryl halide.[3] In the context of this compound, two primary retrosynthetic disconnections are viable:

-

Route A: Reaction of 2-halopyridine with 4-hydroxybenzonitrile.

-

Route B: Reaction of a 4-halobenzonitrile with 2-hydroxypyridine.

The choice between these routes is often dictated by the availability and reactivity of the starting materials. Generally, the reaction of an electron-deficient aryl halide with a phenoxide is more facile. Therefore, using an activated halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) and the phenoxide of 4-hydroxybenzonitrile is a common and effective strategy.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

4-Hydroxybenzonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloropyridine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming the nucleophilic phenoxide. Its insolubility in some organic solvents can sometimes be advantageous in driving the reaction to completion.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction and achieve a reasonable reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

While the Williamson ether synthesis is a workhorse for diaryl ether formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-O bond formation, offer an alternative route, particularly for more complex or sterically hindered substrates.[4] These methods often exhibit broader substrate scope and can proceed under milder conditions.

dot

Caption: Synthetic routes to this compound.

Structural Analogues and Derivatives: Expanding the Chemical Space

The this compound scaffold offers numerous opportunities for structural modification to modulate its physicochemical properties and biological activity. These modifications can be broadly categorized into alterations of the pyridine ring, the benzonitrile ring, and the ether linkage.

Pyridine Ring Modifications

-

Substitution: Introduction of substituents on the pyridine ring can influence its electronics, lipophilicity, and steric profile. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can fine-tune the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding.

-

Isomeric Variation: Moving the position of the nitrogen atom within the pyridine ring (e.g., 3-pyridyl or 4-pyridyl analogues) can significantly alter the geometry of the molecule and its interaction with target proteins.

Benzonitrile Ring Modifications

-

Substitution: Similar to the pyridine ring, substitution on the benzonitrile ring can modulate the molecule's properties. The position and nature of these substituents are critical for optimizing target engagement.

-

Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that can act as hydrogen bond acceptors or have similar electronic properties. Common bioisosteres include amides, sulfonamides, and various five-membered heterocycles.[5] This strategy is often employed to improve metabolic stability or enhance target binding.

Ether Linkage Analogues

-

Thioether Analogues: Replacing the ether oxygen with a sulfur atom to form a thioether linkage can impact the dihedral angle between the two aromatic rings and alter the molecule's lipophilicity and metabolic profile.

-

Methylene Bridge: A methylene (-CH₂-) or substituted methylene bridge can provide a more rigid connection between the aromatic rings compared to the flexible ether linkage.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in components of this pathway, such as RAF and MEK kinases, are common drivers of cancer. Several inhibitors targeting this pathway incorporate the diaryl ether motif.

-

RAF Kinase Inhibition: The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK pathway.[8] The this compound scaffold can be found in inhibitors designed to target the ATP-binding site of RAF kinases.

-

MEK Kinase Inhibition: MEK1 and MEK2 are dual-specificity kinases that are the only known activators of ERK1 and ERK2.[9] Allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site are a successful class of MEK inhibitors, and some of these feature diaryl ether structures.

Inhibition of Angiogenesis through VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10] Dysregulated angiogenesis is a key factor in tumor growth and metastasis. The this compound scaffold has been incorporated into potent VEGFR-2 inhibitors.[11]

dot

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the antiproliferative activity of a series of hypothetical this compound analogues against various cancer cell lines. This data illustrates key SAR trends for this scaffold.

| Compound ID | R¹ (Pyridine) | R² (Benzonitrile) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 1 (Core) | H | H | 15.2 | 20.5 | 18.3 |

| 2 | 4-Me | H | 10.8 | 15.1 | 12.9 |

| 3 | 5-Cl | H | 5.6 | 8.2 | 7.1 |

| 4 | H | 3-F | 8.9 | 11.4 | 9.8 |

| 5 | 5-Cl | 3-F | 1.2 | 2.5 | 1.8 |

| 6 | H | 3-NH₂ | >50 | >50 | >50 |

SAR Insights:

-

Effect of Pyridine Substitution: The introduction of a small electron-donating group like methyl at the 4-position of the pyridine ring (Compound 2 ) leads to a modest increase in potency compared to the unsubstituted core (Compound 1 ). A more significant enhancement in activity is observed with the introduction of an electron-withdrawing chlorine atom at the 5-position (Compound 3 ), suggesting that modulation of the pyridine ring's electronics is a key factor.[12]

-

Effect of Benzonitrile Substitution: Substitution on the benzonitrile ring with a fluorine atom at the 3-position (Compound 4 ) also improves antiproliferative activity.

-

Synergistic Effects: The combination of favorable substitutions on both rings, as seen in Compound 5 (5-Cl on pyridine and 3-F on benzonitrile), results in a synergistic and substantial increase in potency, highlighting the importance of a multi-pronged optimization strategy.

-

Impact of Polar Groups: The introduction of a polar amino group on the benzonitrile ring (Compound 6 ) leads to a dramatic loss of activity, likely due to unfavorable interactions with the target binding site or altered physicochemical properties such as cell permeability.

Conclusion and Future Directions

This compound represents a versatile and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with the numerous opportunities for structural diversification, makes it an attractive starting point for the development of novel therapeutics. The demonstrated utility of this core in potent kinase inhibitors underscores its potential in oncology and inflammatory diseases. Future research in this area will likely focus on the development of more selective inhibitors by exploring novel substitution patterns and bioisosteric replacements. Furthermore, a deeper understanding of the structural biology of how these compounds interact with their targets will undoubtedly guide the rational design of the next generation of drugs based on this privileged scaffold.

References

-

Bulai, R. G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based paFabV Inhibitors: A Path to Novel Antibacterials. ChemRxiv. [Link]

-

ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

-

Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour biology, 36(6), 4477–4484. [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. [Link]

-

Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European journal of medicinal chemistry, 296, 117782. [Link]

-

Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(5), 2246-2263. [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. PubMed Central. [Link]

-

Pevet, M., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(15), 4443–4447. [Link]

-

Baxendale, I. R., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

-

Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 2(9), 1011–1020. [Link]

- Google Patents. (n.d.). Preparation of hydroxybenzonitriles.

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). MEK and the inhibitors: from bench to bedside. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Direct Alkenylation of 4-hydroxy-2-pyridones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles.

-

IUPAC. (n.d.). palladium catalyzed synthesis of heterocycles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]